1,2-Dibromo-1H,1H,2H-perfluorodecane

説明

Chemical Nomenclature and Structural Classification

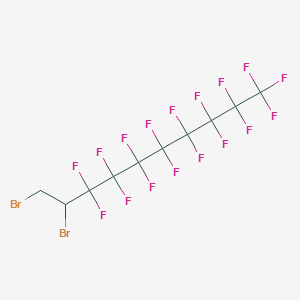

The systematic nomenclature of 1,2-Dibromo-1H,1H,2H-perfluorodecane follows International Union of Pure and Applied Chemistry conventions for describing complex organofluorine compounds with halogen substitutions. The compound is alternatively designated as 9,10-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane, reflecting the specific positioning of the seventeen fluorine atoms and two bromine atoms within the decane backbone. The molecular weight of 605.915 grams per mole establishes this compound as a relatively heavy organic molecule, consistent with the high atomic mass contributions from multiple fluorine and bromine atoms.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound's linear carbon chain architecture: C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br. This notation demonstrates the systematic fluorination pattern extending from the terminal trifluoromethyl group through eight consecutive difluoromethylene units, terminating in the dibrominated ethyl segment. The International Chemical Identifier string InChI=1S/C10H3Br2F17/c11-1-2(12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h2H,1H2 provides unambiguous structural identification for database and computational applications.

The compound's structural classification places it within the category of terminal dibrominated perfluoroalkanes, distinguished from other halogenated perfluorinated compounds by the specific 1,2-dibromo substitution pattern. Mass spectrometric analysis reveals characteristic collision cross section values ranging from 233.3 to 251.4 Ångström squared across different ionization adducts, with the molecular ion [M]⁺ exhibiting a collision cross section of 235.4 Ångström squared. These physical parameters reflect the compound's three-dimensional molecular geometry and provide insight into its gas-phase behavior under analytical conditions.

Historical Context of Perfluoroalkyl Bromide Development

The development of perfluoroalkyl bromides, including 1,2-Dibromo-1H,1H,2H-perfluorodecane, emerges from the broader historical trajectory of organofluorine chemistry that began during the early twentieth century. Perfluorochemicals were initially produced as part of the Manhattan Project during World War II, establishing the foundational technologies for systematic fluorination of organic compounds. The subsequent decades witnessed the evolution of electrochemical fluorination methods, particularly the Simons process developed in the 1930s at Pennsylvania State College under sponsorship by the 3M Corporation.

The Simons process, named after Joseph H. Simons, revolutionized the production of perfluorinated compounds through electrolysis of organic compounds in hydrogen fluoride solutions. This method enabled the systematic replacement of carbon-hydrogen bonds with carbon-fluorine bonds, maintaining cell potentials near 5-6 volts with nickel-plated anodes. The electrochemical fluorination approach proved particularly effective for producing perfluorinated amines, ethers, carboxylic acids, and sulfonic acids, laying the groundwork for subsequent development of more complex structures such as dibrominated perfluoroalkanes.

The synthesis of perfluorooctyl bromide derivatives, closely related to 1,2-Dibromo-1H,1H,2H-perfluorodecane, was documented in patent literature during the 1990s. United States Patent 5545776A, filed in 1995, described continuous processes for reacting bromine with perfluorinated precursors in gaseous phases, establishing methodologies for introducing bromine substituents into perfluorinated carbon chains. These synthetic approaches demonstrated that controlled bromination reactions could be conducted without compromising the stability of the perfluorinated backbone, enabling the production of compounds with tailored reactivity profiles.

The development of copper-mediated fluoroalkylation reactions has further expanded the synthetic accessibility of complex perfluoroalkyl bromides. Research published in 2023 demonstrated that N-heterocyclic carbene copper(I) fluoroalkyl complexes could effectively couple with aryl halides bearing ortho-directing groups, providing new pathways for incorporating dibrominated perfluoroalkyl units into aromatic systems. These methodological advances reflect the continuing evolution of synthetic strategies for accessing structurally sophisticated perfluorinated organobromines.

Position Within Per- and Polyfluoroalkyl Substances Taxonomy

1,2-Dibromo-1H,1H,2H-perfluorodecane occupies a specific position within the taxonomic framework of per- and polyfluoroalkyl substances, as defined by contemporary classification systems. According to the Buck et al. definition from 2011, per- and polyfluoroalkyl substances encompass "highly fluorinated aliphatic substances that contain one or more carbon atoms on which all the hydrogen substituents have been replaced by fluorine atoms, in such a manner that they contain the perfluoroalkyl moiety CnF2n+1". The compound under consideration satisfies these criteria through its perfluorinated octyl segment terminating in a trifluoromethyl group.

The Organisation for Economic Co-operation and Development expanded this definition in 2021 to include "fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom, with any chemical containing at least a perfluorinated methyl group (–CF₃) or a perfluorinated methylene group (–CF₂–) classified as a per- and polyfluoroalkyl substance". Under this broadened framework, 1,2-Dibromo-1H,1H,2H-perfluorodecane clearly qualifies as a per- and polyfluoroalkyl substance due to its extensive perfluorinated methylene sequences and terminal trifluoromethyl group.

Within the subclassification of nonpolymer per- and polyfluoroalkyl substances, the compound falls under the category of perfluoroalkyl substances rather than polyfluoroalkyl substances. This classification reflects the complete fluorination of the carbon chain backbone, distinguishing it from polyfluoroalkyl substances where only some carbon atoms are fully fluorinated while others retain hydrogen atoms. The presence of bromine substituents does not alter this fundamental classification, as the definition focuses on the fluorination pattern of the carbon framework rather than the nature of other substituents.

The compound's classification as a nonpolymer per- and polyfluoroalkyl substance carries significant implications for environmental persistence and bioaccumulation potential. Nonpolymer per- and polyfluoroalkyl substances are typically characterized by their exceptional chemical stability, arising from the high bond strength of carbon-fluorine bonds and the protective effect of fluorine substitution against metabolic degradation. This stability contributes to their environmental persistence and has led to their designation as "forever chemicals" in popular scientific discourse.

The International Toxic Substances Control Act status of 1,2-Dibromo-1H,1H,2H-perfluorodecane indicates that it is not currently listed on the Toxic Substances Control Act inventory, suggesting limited commercial production or specialized research applications. This regulatory status reflects the compound's position as a specialized chemical rather than a widely distributed industrial product, distinguishing it from more commonly encountered per- and polyfluoroalkyl substances such as perfluorooctanoic acid or perfluorooctanesulfonic acid.

The taxonomic position of 1,2-Dibromo-1H,1H,2H-perfluorodecane within the broader per- and polyfluoroalkyl substances family also reflects its potential as a synthetic intermediate or specialty reagent. The terminal dibromo functionality provides reactive sites for further chemical transformation, while the perfluorinated backbone confers chemical inertness and unique solvation properties. This combination of reactivity and stability positions the compound as a valuable building block for the synthesis of more complex fluorochemical architectures.

特性

IUPAC Name |

9,10-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Br2F17/c11-1-2(12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFLRTOFRKYGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Br2F17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895278 | |

| Record name | 9,10-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51249-63-9 | |

| Record name | 9,10-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Halogenation and Halide Exchange

A related compound, 1-iodo-1H,1H,2H,2H-perfluorodecane, is synthesized via catalytic reactions involving perfluoroalkylethyl iodides. The process includes:

- Use of catalysts such as silver nitrate and copper(II) sulfate at elevated temperatures (~180°C) in the gas phase.

- Vaporization of perfluoroalkyl iodide mixtures and water, carried by air through a heated catalyst bed.

- Formation of corresponding alcohols or halogenated derivatives with high conversion (~91%) and selectivity (~91%) as analyzed by gas chromatography.

This catalytic approach suggests that similar conditions could be adapted for bromination by replacing iodide precursors or modifying the catalyst system to favor bromine incorporation.

Typical Reaction Conditions and Yields

Based on the synthesis of related perfluoroalkyl halides, a representative procedure for preparing halogenated perfluorodecanes involves:

| Parameter | Description |

|---|---|

| Starting material | Perfluoroalkylethyl iodide or bromide precursor |

| Catalyst | Silver nitrate, copper(II) sulfate |

| Temperature | 180–195 °C |

| Phase | Gas phase reaction |

| Carrier gas | Air or inert gas (e.g., nitrogen) |

| Reaction time | Several hours (e.g., 12–48 hours for related compounds) |

| Solvent | Often none for gas-phase; DMSO or isopropanol for solution phase reactions |

| Yield | Up to ~79% for related azide substitution reactions; ~91% conversion for catalytic halogenation |

| Purification | Chromatography, distillation, or extraction |

The reaction may be followed by purification steps such as silica gel chromatography or extraction to isolate the desired dibromo compound with high purity.

Stepwise Functionalization via Azide Substitution and Click Chemistry

In some advanced synthetic routes, perfluoroalkyl iodides are reacted with sodium azide in dry solvents like DMSO at moderate temperatures (~65 °C) to form azide intermediates. These intermediates can then be further reacted with alkynes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce various functional groups. While this method is more relevant to functionalized derivatives, it demonstrates the versatility of perfluorodecane intermediates in halogenation and substitution chemistry.

Research Findings and Mechanistic Insights

- The initial halogenation often targets the terminal carbons of the perfluorodecane chain, where hydrogen atoms remain (e.g., 1H,1H,2H,2H positions), allowing selective substitution.

- Catalytic systems involving silver and copper salts facilitate halogen exchange and oxidation steps, enabling efficient incorporation of bromine.

- The presence of water vapor and controlled oxygen levels can influence product distribution, as seen in related perfluorinated alkane oxidation studies.

- Microbial degradation studies of fluorinated alkanes indicate that terminally substituted fluorinated alkanes can undergo selective transformations, highlighting the chemical reactivity at terminal positions.

Summary Table of Preparation Methods

| Method | Conditions | Catalyst/System | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Catalytic halogenation (gas phase) | 180 °C, air carrier, vaporized precursors | Silver nitrate, CuSO4 | ~91% conversion, 91% selectivity | Suitable for halogen exchange on perfluoroalkyl iodides |

| Azide substitution + CuAAC | DMSO solvent, 65 °C, 24–48 h | NaN3, CuSO4, sodium ascorbate | ~79% yield (related reactions) | Enables functionalization beyond halogenation |

| Thermal treatment with PEG or isopropanol | 190–195 °C, sealed tube | None (thermal) | Decrease in impurities observed | Used for purification and side product reduction |

化学反応の分析

Types of Reactions: 1,2-Dibromo-1H,1H,2H-perfluorodecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can replace bromine atoms with iodine.

Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can facilitate the substitution of bromine with other electrophiles.

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, nucleophilic substitution with sodium iodide results in the formation of 1,2-diiodo-1H,1H,2H-perfluorodecane .

科学的研究の応用

1,2-Dibromo-1H,1H,2H-perfluorodecane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.

作用機序

The mechanism of action of 1,2-Dibromo-1H,1H,2H-perfluorodecane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atoms can participate in substitution reactions, while the fluorinated carbon chain provides stability and resistance to degradation. The compound’s unique structure allows it to interact with specific molecular pathways, making it useful in various applications .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Perfluoroalkyl Sulfonic Acids (PFSA)

- Example : 1H,1H,2H,2H-Perfluorodecane sulfonic acid (8:2FTS, CAS 39108-34-4)

- Structure : Similar perfluorodecane backbone but with a sulfonic acid (-SO₃H) group instead of bromine.

- Applications : Used in firefighting foams and industrial coatings.

- Environmental Impact : Persistent, bioaccumulative, and regulated under global PFAS guidelines. 1,2-Dibromo-perfluorodecane may exhibit lower mobility in water due to bromine’s lower polarity compared to sulfonic acid groups .

Brominated Fluorinated Alkenes

- Example : (E/Z)-1,2-Dibromo-1,2-difluoroethylene (CAS 359-21-7)

Non-Fluorinated Brominated Compounds

- Example : 1,2-Dibromoethane (EDB)

Physicochemical Properties

| Property | 1,2-Dibromo-1H,1H,2H-Perfluorodecane | 8:2FTS (PFSA) | 1,2-Dibromoethane (EDB) |

|---|---|---|---|

| Molecular Weight | ~600–650 (estimated) | 526.2 | 187.9 |

| Water Solubility | Low (hydrophobic perfluorinated chain) | Moderate (sulfonic acid enhances solubility) | High (1.5 g/L) |

| Persistence | High (C-F bonds resist degradation) | Extremely high | Moderate (hydrolyzes in basic conditions) |

| Regulatory Status | Limited data | Restricted under EPA guidelines | Banned in most countries |

Environmental and Health Data

生物活性

1,2-Dibromo-1H,1H,2H-perfluorodecane (CAS No. 51249-63-9) is a perfluorinated compound characterized by its unique molecular structure, which includes two bromine atoms attached to a highly fluorinated carbon chain. This compound has garnered attention in both industrial applications and biological research due to its stability and potential interactions with biological systems.

- Molecular Formula : C10H3Br2F17

- Molecular Weight : 485.03 g/mol

- Physical State : Liquid at room temperature

- Solubility : Insoluble in water but soluble in organic solvents

The biological activity of 1,2-dibromo-1H,1H,2H-perfluorodecane primarily involves its interaction with various biomolecules through substitution reactions facilitated by its bromine atoms. These interactions can influence cellular pathways and biochemical processes.

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs) like 1,2-dibromo-1H,1H,2H-perfluorodecane may exhibit toxicological effects. Studies have shown that exposure to such compounds can lead to:

- Endocrine Disruption : PFCs have been implicated in disrupting hormonal functions, potentially affecting reproductive health and development.

- Cytotoxicity : In vitro studies suggest that exposure to high concentrations may induce cytotoxic effects in various cell lines.

Case Studies

- Study on Endocrine Disruption :

-

Cytotoxic Effects :

- Research conducted on human liver cell lines demonstrated that exposure to 1,2-dibromo-1H,1H,2H-perfluorodecane resulted in significant cell death at higher concentrations. The study highlighted the compound's potential as a cytotoxic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2-Dibromo-1H,1H,2H-perfluorodecane | C10H3Br2F17 | Cytotoxicity; potential endocrine disruptor |

| 1,2-Diiodo-1H,1H,2H-perfluorodecane | C10H3I2F17 | Similar cytotoxic effects; less studied |

| 1,2-Dichloro-1H,1H,2H-perfluorodecane | C10H3Cl2F17 | Lower toxicity; more stable |

Applications in Research and Industry

Due to its unique properties:

- Organic Synthesis : Used as a reagent for synthesizing other fluorinated compounds.

- Drug Delivery Systems : Investigated for potential use in drug delivery due to its stability and resistance to metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。